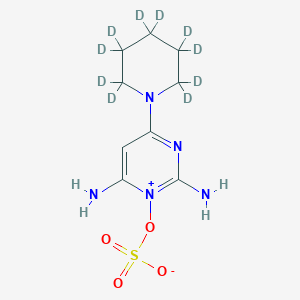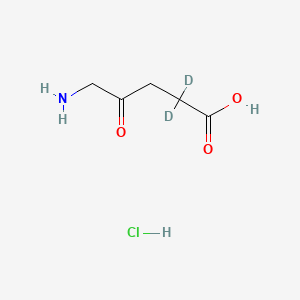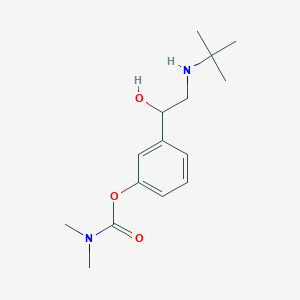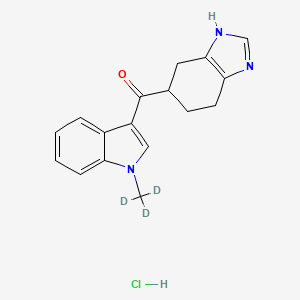
(Rac)-Ramosetron-d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rac)-Ramosetron-d3 (hydrochloride) is a deuterated form of Ramosetron, a selective serotonin 5-HT3 receptor antagonist. This compound is primarily used in the treatment of nausea and vomiting, particularly those induced by chemotherapy. The deuterium labeling in (Rac)-Ramosetron-d3 (hydrochloride) enhances its stability and provides a useful tool for pharmacokinetic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Ramosetron-d3 (hydrochloride) involves the incorporation of deuterium atoms into the Ramosetron molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium catalyst under a hydrogen atmosphere at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of (Rac)-Ramosetron-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Rac)-Ramosetron-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of deuterated alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(Rac)-Ramosetron-d3 (hydrochloride) has a wide range of scientific research applications:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Neuroscience Research: Used to investigate the role of serotonin 5-HT3 receptors in various neurological disorders.
Cancer Research: Employed in studies related to chemotherapy-induced nausea and vomiting, helping to develop more effective antiemetic therapies.
Drug Development: Serves as a reference compound in the development of new 5-HT3 receptor antagonists.
Mecanismo De Acción
(Rac)-Ramosetron-d3 (hydrochloride) exerts its effects by selectively binding to serotonin 5-HT3 receptors, which are ligand-gated ion channels. Upon binding, it inhibits the action of serotonin, a neurotransmitter involved in the emetic response. This inhibition prevents the activation of the vomiting reflex, thereby reducing nausea and vomiting. The molecular targets include the 5-HT3 receptors located in the central and peripheral nervous systems.
Comparación Con Compuestos Similares
Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used for similar indications.
Granisetron: A potent antiemetic with a longer duration of action.
Palonosetron: Known for its high affinity and prolonged action at the 5-HT3 receptor.
Uniqueness
(Rac)-Ramosetron-d3 (hydrochloride) is unique due to its deuterium labeling, which enhances its metabolic stability and allows for detailed pharmacokinetic studies. This feature distinguishes it from other 5-HT3 receptor antagonists and makes it a valuable tool in both clinical and research settings.
Propiedades
Fórmula molecular |
C17H18ClN3O |
|---|---|
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
4,5,6,7-tetrahydro-3H-benzimidazol-5-yl-[1-(trideuteriomethyl)indol-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/i1D3; |
Clave InChI |
XIXYTCLDXQRHJO-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



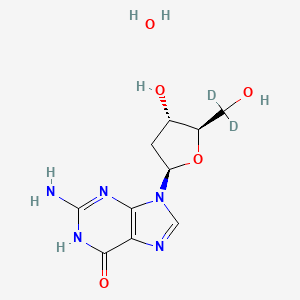

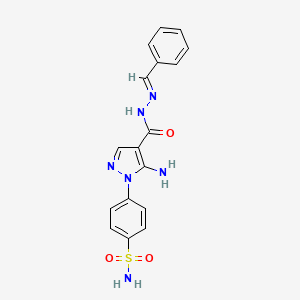
![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)
![3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B12410146.png)
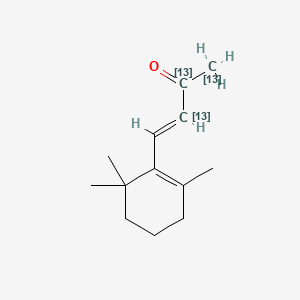
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)


